Cas no 1255666-96-6 (5,5-Difluoropiperidine-3-carboxylic acid)

5,5-Difluoropiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5,5-difluoropiperidine-3-carboxylic acid
- SB41548
- 5,5-Difluoro-piperidine-3-carboxylic acid
- 1255666-96-6
- CS-W001367
- 5,5-difluoropiperidine-3-carboxylicacidhydrochloride-D28091
- SCHEMBL15514937
- AKOS006371937
- 5,5-difluoropiperidine-3-carboxylicacid
- AS-70935
- EN300-147585
- WYXRBEZTQNOEHT-UHFFFAOYSA-N
- 5,5-Difluoropiperidine-3-carboxylic acid
-
- MDL: MFCD18433628
- インチ: 1S/C6H9F2NO2/c7-6(8)1-4(5(10)11)2-9-3-6/h4,9H,1-3H2,(H,10,11)
- InChIKey: WYXRBEZTQNOEHT-UHFFFAOYSA-N
- ほほえんだ: FC1(CNCC(C(=O)O)C1)F
計算された属性
- せいみつぶんしりょう: 165.06013485g/mol
- どういたいしつりょう: 165.06013485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): -2.1
5,5-Difluoropiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6869-250MG |
5,5-difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 95% | 250MG |
¥ 1,485.00 | 2023-04-05 | |
TRC | D454088-5mg |
5,5-difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 5mg |
$ 50.00 | 2022-06-05 | ||
Alichem | A129007714-250mg |
5,5-Difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 95% | 250mg |
$535.50 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6869-100MG |
5,5-difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 95% | 100MG |
¥ 930.00 | 2023-04-05 | |
Enamine | EN300-147585-5.0g |
5,5-difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 5g |
$1611.0 | 2023-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6869-10G |
5,5-difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 95% | 10g |
¥ 18,546.00 | 2023-04-05 | |
Chemenu | CM363327-100mg |
5,5-difluoropiperidine-3-carboxylic acid hydrochloride |
1255666-96-6 | 95%+ | 100mg |
$378 | 2023-02-03 | |
Chemenu | CM363327-250mg |
5,5-difluoropiperidine-3-carboxylic acid hydrochloride |
1255666-96-6 | 95%+ | 250mg |
$629 | 2023-02-03 | |
eNovation Chemicals LLC | Y1292365-1g |
5,5-Difluoro-piperidine-3-carboxylic acid |
1255666-96-6 | 95% | 1g |
$1115 | 2024-07-28 | |
Enamine | EN300-147585-100mg |
5,5-difluoropiperidine-3-carboxylic acid |
1255666-96-6 | 100mg |
$520.0 | 2023-09-29 |
5,5-Difluoropiperidine-3-carboxylic acid 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
5,5-Difluoropiperidine-3-carboxylic acidに関する追加情報
Introduction to 5,5-Difluoropiperidine-3-carboxylic acid (CAS No: 1255666-96-6)
5,5-Difluoropiperidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 1255666-96-6, is a fluorinated piperidine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in the development of novel therapeutic agents. The presence of two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position imparts distinct electronic and steric properties, making it a valuable building block for synthetic chemistry.
The< strong> fluorinated piperidine core is a common motif in drug discovery due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In particular, the introduction of fluorine atoms can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation, which are critical factors for the efficacy and duration of action of pharmaceutical compounds. The< strong> carboxylic acid functionality at the 3-position further extends the compound's utility as a precursor for various derivatization strategies, including amide bond formation and esterification, which are fundamental in constructing complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the< strong> versatility of fluorinated piperidine derivatives in addressing a wide range of therapeutic challenges. For instance, studies have demonstrated that compounds incorporating this scaffold can exhibit potent activity against infectious diseases, neurological disorders, and cancer. The< strong> unique electronic properties of fluorine atoms can fine-tune the binding interactions between a drug molecule and its biological target, leading to improved selectivity and reduced off-target effects. This has spurred considerable interest in exploring new synthetic routes to access structurally diverse analogs of< strong> 5,5-Difluoropiperidine-3-carboxylic acid .
In the context of drug development, the< strong> synthesis of 5,5-Difluoropiperidine-3-carboxylic acid has been optimized through various methodologies to achieve high yields and purity. Common approaches include multi-step organic transformations involving fluorination reactions, cyclization processes, and functional group interconversions. The use of advanced catalytic systems has further streamlined these synthetic routes, enabling scalable production for both research and industrial applications. Additionally, computational modeling techniques have been employed to predict the structural and electronic properties of this compound, aiding in the rational design of derivatives with enhanced pharmacological profiles.
The< strong> biological activity of< strong> 5,5-Difluoropiperidine-3-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical data suggest that derivatives of this compound may possess inhibitory effects on key enzymes and receptors involved in pathogenic processes. For example, modifications at the 3-position can lead to compounds with antimicrobial or antiviral properties, while alterations at other positions may yield molecules with anti-inflammatory or anticancer activities. These findings underscore the importance of< strong> 5,5-Difluoropiperidine-3-carboxylic acid as a scaffold for developing next-generation therapeutics.
The< strong> pharmacokinetic properties 5,5-Difluoropiperidine-3-carboxylic acid a promising candidate for further exploration in drug design.
In conclusion,< strong> 5,5-Difluoropiperidine-3-carboxylic acid (CAS No: 1255666-96-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new synthetic strategies and biological functions associated with this compound and its derivatives. As our understanding of fluorinated heterocycles grows, so too does their potential as key components in innovative drug development pipelines.
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